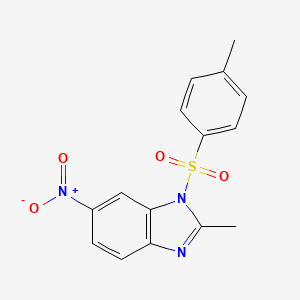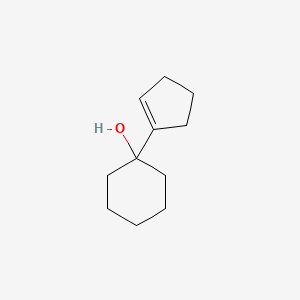![molecular formula C25H22O3 B14317488 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane CAS No. 106569-22-6](/img/structure/B14317488.png)
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is a chemical compound featuring an oxetane ring substituted with two naphthalen-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane typically involves the reaction of oxetane derivatives with naphthalen-1-yl methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The naphthalen-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while substitution reactions could produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Mechanism of Action
The mechanism by which 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another oxetane derivative with azidomethyl groups, used in energetic materials.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: A similar compound with a different core structure, used in various chemical applications.
Uniqueness
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is unique due to its combination of an oxetane ring and naphthalen-1-yloxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
106569-22-6 |
|---|---|
Molecular Formula |
C25H22O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,3-bis(naphthalen-1-yloxymethyl)oxetane |
InChI |
InChI=1S/C25H22O3/c1-3-11-21-19(7-1)9-5-13-23(21)27-17-25(15-26-16-25)18-28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2 |
InChI Key |
ZDXDDJGHNMCAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=CC3=CC=CC=C32)COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
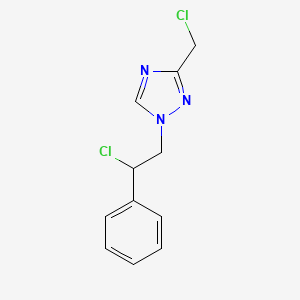
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
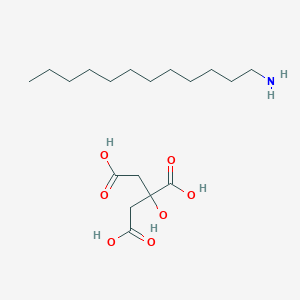
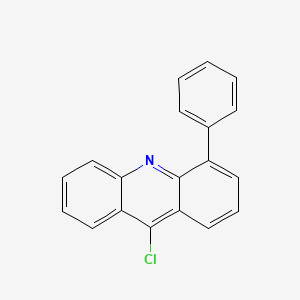
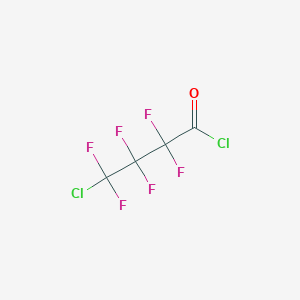
![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
